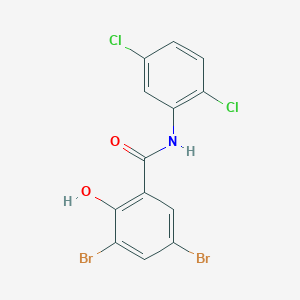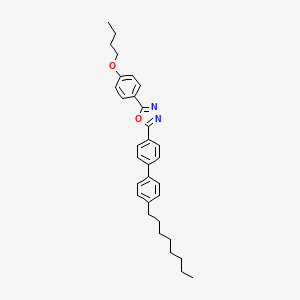![molecular formula C28H22F2N2O4 B11701465 N,N'-[5-(4-ethoxyphenoxy)benzene-1,3-diyl]bis(3-fluorobenzamide)](/img/structure/B11701465.png)
N,N'-[5-(4-ethoxyphenoxy)benzene-1,3-diyl]bis(3-fluorobenzamide)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(4-ETHOXYPHENOXY)-5-(3-FLUOROBENZAMIDO)PHENYL]-3-FLUOROBENZAMIDE is a complex organic compound with significant potential in various scientific fields. This compound is characterized by the presence of ethoxy, phenoxy, fluorobenzamido, and fluorobenzamide groups, making it a versatile molecule for research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4-ETHOXYPHENOXY)-5-(3-FLUOROBENZAMIDO)PHENYL]-3-FLUOROBENZAMIDE typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of boronic acid derivatives with halogenated aromatic compounds in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions under optimized conditions to ensure high yield and purity. The reaction conditions typically include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere to prevent oxidation .
Analyse Des Réactions Chimiques
Types of Reactions
N-[3-(4-ETHOXYPHENOXY)-5-(3-FLUOROBENZAMIDO)PHENYL]-3-FLUOROBENZAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce nitro groups to amines or other functional groups.
Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (Cl₂, Br₂) and alkyl halides (R-X) in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield amines or alcohols .
Applications De Recherche Scientifique
N-[3-(4-ETHOXYPHENOXY)-5-(3-FLUOROBENZAMIDO)PHENYL]-3-FLUOROBENZAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials, such as polymers or coatings
Mécanisme D'action
The mechanism of action of N-[3-(4-ETHOXYPHENOXY)-5-(3-FLUOROBENZAMIDO)PHENYL]-3-FLUOROBENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Methoxy-N-methyl 3-borono-4-fluorobenzamide: Similar in structure but with different functional groups.
4-{[2-(2-ethoxyphenoxy)ethyl]amino}-1-[3-(trifluoromethyl)phenyl]-1-butanone hydrochloride: Shares the ethoxyphenoxy group but has different substituents.
Uniqueness
N-[3-(4-ETHOXYPHENOXY)-5-(3-FLUOROBENZAMIDO)PHENYL]-3-FLUOROBENZAMIDE is unique due to its combination of ethoxy, phenoxy, fluorobenzamido, and fluorobenzamide groups. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C28H22F2N2O4 |
|---|---|
Poids moléculaire |
488.5 g/mol |
Nom IUPAC |
N-[3-(4-ethoxyphenoxy)-5-[(3-fluorobenzoyl)amino]phenyl]-3-fluorobenzamide |
InChI |
InChI=1S/C28H22F2N2O4/c1-2-35-24-9-11-25(12-10-24)36-26-16-22(31-27(33)18-5-3-7-20(29)13-18)15-23(17-26)32-28(34)19-6-4-8-21(30)14-19/h3-17H,2H2,1H3,(H,31,33)(H,32,34) |
Clé InChI |
KTVBXEBISBMEMW-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=C(C=C1)OC2=CC(=CC(=C2)NC(=O)C3=CC(=CC=C3)F)NC(=O)C4=CC(=CC=C4)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-isobutyryl-7-methyl-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B11701398.png)
![N-[5-(2-{2-[2-(5-Benzamido-1,3,4-thiadiazol-2-YL)ethoxy]ethoxy}ethyl)-1,3,4-thiadiazol-2-YL]benzamide](/img/structure/B11701403.png)
![Ethyl 2-[2-(4-bromophenoxy)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11701404.png)

![N-[2-(1H-benzimidazol-2-yl)ethyl]-4-(2,4-dichlorophenoxy)butanamide](/img/structure/B11701419.png)

![4-methyl-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]benzohydrazide](/img/structure/B11701437.png)

![3-(1H-1,2,3-Benzotriazol-1-YL)-N'-[(Z)-(3,4-dimethoxyphenyl)methylidene]propanehydrazide](/img/structure/B11701446.png)
![4-cinnamoyl-7-methyl-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B11701452.png)
![Methyl 2-{[(adamantan-1-YL)carbamoyl]amino}acetate](/img/structure/B11701460.png)
![Methyl 2-dibenzo[B,D]furan-3-YL-1,3-dioxo-5-isoindolinecarboxylate](/img/structure/B11701472.png)

![4-(benzylamino)-N'-[(E)-furan-2-ylmethylidene]benzohydrazide](/img/structure/B11701475.png)
